Cas no 930519-51-0 ([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/930519-51-0x500.png)
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-26681577
- 930519-51-0
- [(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate
- [2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate
- Z19245525
- AKOS001329192
- [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate
-
- インチ: 1S/C22H21N3O3S2/c1-25(22(14-23)11-5-2-6-12-22)19(26)13-28-21(27)18-10-9-17(29-18)20-24-15-7-3-4-8-16(15)30-20/h3-4,7-10H,2,5-6,11-13H2,1H3
- InChIKey: QIOUAAUMGPEZKY-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C(=O)OCC(N(C)C1(C#N)CCCCC1)=O)C1=NC2C=CC=CC=2S1
計算された属性
- せいみつぶんしりょう: 439.10243389g/mol
- どういたいしつりょう: 439.10243389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 703
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140Ų
- 疎水性パラメータ計算基準値(XlogP): 4.9
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681577-0.05g |
[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate |
930519-51-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate 関連文献
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylateに関する追加情報
Introduction to [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate (CAS No. 930519-51-0)
Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, the compound [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate, identified by its CAS number 930519-51-0, has garnered significant attention due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate heterocyclic scaffolds with functional groups designed to interact with biological targets, making it a promising candidate for further investigation in medicinal chemistry.
The molecular structure of this compound is characterized by a complex arrangement of rings and functional groups. The presence of a cyano group at the cyclohexyl ring and a methylcarbamoyl moiety linked to a thiophene ring suggests potential for diverse interactions with biological systems. Specifically, the 1,3-benzothiazole moiety is known for its role in various pharmacological applications, including antimicrobial and anti-inflammatory properties. The combination of these structural elements may contribute to the compound's ability to modulate biological pathways, which is a critical factor in drug discovery.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. Studies have indicated that the (1-cyanocyclohexyl) group may serve as an anchor for interactions with specific amino acid residues in protein targets, while the thiophene-2-carboxylate group could facilitate hydrogen bonding or hydrophobic interactions. These interactions are essential for the compound's efficacy as a potential therapeutic agent.
In the realm of drug development, the integration of heterocyclic compounds has been a cornerstone approach due to their diverse biological activities and favorable pharmacokinetic properties. The 1,3-benzothiazole scaffold, in particular, has been extensively studied for its role in various therapeutic contexts. Its presence in this compound not only adds to its structural complexity but also enhances its potential for biological activity. For instance, derivatives of benzothiazole have shown promise in treating neurological disorders, cardiovascular diseases, and infectious diseases.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework. The use of high-performance chromatography and spectroscopic methods (e.g., NMR and mass spectrometry) ensures that the final product meets stringent quality standards.
From a pharmacological perspective, the compound's potential lies in its ability to interact with enzymes and receptors involved in disease pathways. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes associated with inflammation and oxidative stress. These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. Additionally, the compound's stability under physiological conditions makes it a viable candidate for further development into a drug candidate.
The field of medicinal chemistry is continuously evolving with new methodologies and technologies that enhance our understanding of molecular interactions. Techniques such as X-ray crystallography have been instrumental in elucidating the binding modes of small molecules with their targets. By integrating such structural information with computational models, researchers can design more effective derivatives of this compound. This iterative approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Moreover, the growing interest in structure-based drug design has highlighted the importance of understanding how small molecules interact with biological macromolecules at an atomic level. This knowledge is essential for developing compounds that not only bind tightly to their targets but also exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The structural features of this compound make it an attractive candidate for such studies due to its complexity and diversity of functional groups.
In conclusion, [(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate (CAS No. 930519-51-0) represents a significant advancement in pharmaceutical research. Its unique structural composition and potential biological activities position it as a promising candidate for further investigation. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in the development of novel therapeutics aimed at addressing various diseases.
930519-51-0 ([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylate) 関連製品
- 1421473-93-9(1-(2-fluorophenyl)-3-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-ylurea)
- 2490374-84-8(5-phenyl-3-azabicyclo3.1.1heptane-1-carboxylic acid hydrochloride)
- 1553649-85-6(4-amino-3-(2-methoxypyridin-3-yl)butanoic acid)
- 1223609-54-8(Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
- 570418-52-9(4-Chloro-N-morpholinobenzenesulfonamide)
- 7730-20-3(6-Fluoro-DL-tryptophan)
- 75239-14-4(ethyl 4-acetyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2137442-01-2(5-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(propan-2-yl)aminopentan-2-ol)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)
- 2137095-91-9(N-benzyl-2-nitro-N-(1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide)




